1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-5-26-17-9-7-6-8-13(17)19-18(23)20-14-11-16-15(10-12(14)2)21(3)27(24,25)22(16)4/h6-11H,5H2,1-4H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQJCUZMWITZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2C)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a member of the thiadiazole family known for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 328.39 g/mol . The structure includes a thiadiazole ring which is significant for its pharmacological properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiadiazole derivatives. Research indicates that derivatives similar to the compound exhibit significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for derivatives were reported as low as 0.78 μg/mL against Staphylococcus aureus .
- Compounds containing thiadiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties:
- A study demonstrated that compounds with a similar structure exhibited cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents .
- The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.
Antitubercular Activity
Thiadiazole compounds have also been explored for their antitubercular properties:
- Recent developments include the synthesis of new thiadiazole-based compounds that act as inhibitors for Mycobacterium tuberculosis .
- Compounds derived from thiadiazoles have been shown to inhibit key enzymes involved in mycobacterial metabolism.
Case Studies
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. The results indicated that certain modifications to the thiadiazole structure significantly enhanced antimicrobial potency .
- Molecular Docking Studies : Computational studies have been performed to analyze the binding affinity of these compounds to target proteins associated with bacterial resistance mechanisms. These studies provide insights into how structural variations can influence biological activity .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, we compare it with analogs sharing urea, benzothiadiazole, or related heterocyclic frameworks (Table 1).
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Methyl vs. Fluoro Substituents : The target compound’s 1,3,6-trimethyl groups likely confer greater steric bulk and lipophilicity compared to the 6-fluoro analog in , which may enhance target binding but reduce aqueous solubility.
- Urea Linker Variations : The ethoxyphenyl group in the target compound contrasts with the trifluoromethylphenyl group in , altering electronic effects (electron-donating vs. withdrawing).
- Core Heterocycle: Benzothiadiazole (target) vs.
Q & A
Q. What synthetic routes are commonly employed to synthesize 1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea?
- Methodological Answer : The compound is typically synthesized via urea-forming reactions between substituted isocyanates and amines. For example, analogous urea derivatives are prepared by reacting an ethoxyphenyl isocyanate with a heterocyclic amine under inert solvents (e.g., dichloromethane or toluene) and reflux conditions. A base like triethylamine is added to neutralize HCl byproducts . Multi-step protocols may involve protecting group strategies to stabilize reactive intermediates, as seen in triazole-thiadiazole hybrid syntheses .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and urea linkage integrity.
- FT-IR for identifying carbonyl (C=O) and sulfonyl (S=O) stretching vibrations.
- HPLC-MS to assess purity and molecular ion peaks.
- Elemental analysis to validate empirical formulas. For example, analogous urea derivatives report deviations ≤0.3% between calculated and observed elemental compositions .
Q. What solvent systems are optimal for recrystallization to achieve high purity?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are effective, as they dissolve urea derivatives while enabling slow crystallization. For sulfonamide-containing analogs, gradient solvent systems (e.g., ethyl acetate/hexane) are recommended to remove hydrophobic impurities .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction conditions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and transition states. For instance, ICReDD’s methodology combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. This approach optimizes catalysts, solvents, and temperatures by predicting activation energies and thermodynamic stability .
Q. What strategies address discrepancies in reported biological activity data for urea-thiadiazole hybrids?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times) or impurities. Mitigation steps:
- Standardized bioassays : Use WHO-recommended protocols for consistency.
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Purity validation : Ensure ≥95% purity via HPLC before testing .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence the compound’s pharmacokinetic properties?
- Methodological Answer : Substituent effects are evaluated via:
- LogP measurements : Ethoxy groups increase hydrophobicity compared to methoxy, affecting membrane permeability.
- Metabolic stability assays : Liver microsome studies quantify CYP450-mediated degradation.
- Molecular docking : Predict binding affinity to targets (e.g., enzymes) using AutoDock Vina. For example, thiadiazole analogs show enhanced activity with electron-withdrawing substituents .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing dose-dependent toxicity in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., probit analysis) to calculate LD₅₀ values. Pair with ANOVA for group comparisons and Kaplan-Meier survival curves for longitudinal data. For reproducibility, apply Bonferroni correction to adjust for multiple hypotheses .
Q. How can tautomeric equilibria (e.g., thione-thiol) impact the compound’s reactivity and bioactivity?
- Methodological Answer : Tautomerism is studied via:
- UV-Vis spectroscopy : Monitor shifts in λmax under varying pH.
- X-ray crystallography : Resolve dominant tautomeric forms in solid state.
- Theoretical calculations : Compare relative energies of tautomers using Gaussian software. Thiol-thione equilibria in triazole derivatives alter hydrogen-bonding capacity and enzyme inhibition .
Structural and Functional Insights
Q. What role does the sulfonyl group (2,2-dioxido) play in stabilizing the thiadiazole ring?
- Methodological Answer : The sulfonyl group enhances ring planarity via resonance stabilization, reducing ring strain. Computational studies (e.g., NBO analysis) quantify delocalization energy. This stabilization is critical for maintaining conformational rigidity during target binding .
Q. How does the ethoxyphenyl moiety influence solubility and aggregation behavior in aqueous media?
- Methodological Answer :
Ethoxy groups introduce moderate hydrophobicity, requiring co-solvents (e.g., PEG 400) for in vitro assays. Dynamic light scattering (DLS) assesses aggregation thresholds. For analogs, concentrations >100 µM in PBS often precipitate, necessitating formulation with cyclodextrins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
